2-methyl-6-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “2-methyl-6-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one” is known as carbonyldiimidazole. It is an organic compound with the molecular formula C7H6N4O. Carbonyldiimidazole is a white crystalline solid that is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also be used to convert alcohols into esters.
Common reagents and conditions used in these reactions include the use of amines, alcohols, and water. The major products formed from these reactions are amides, esters, and imidazole.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for the coupling of amino acids in peptide synthesis.
Biology: It is used in the preparation of various biological compounds.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the activation of carboxylic acids. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide, which acts as a driving force for the reaction .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other compounds such as phosgene and imidazole. it is unique in its ability to act as both a nucleophile and a base in reactions. This makes it a versatile reagent in organic synthesis .
Similar compounds include:
- Phosgene
- Imidazole
Properties
IUPAC Name |
2-methyl-6-(piperidin-1-ylmethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-12-10(7-11(15)13-9)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHZEWGSURRFSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C=C(N1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C=C(N1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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